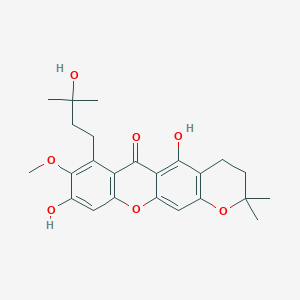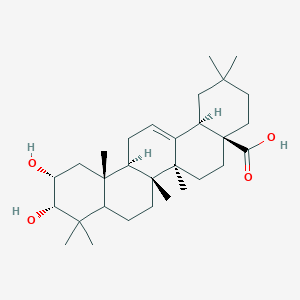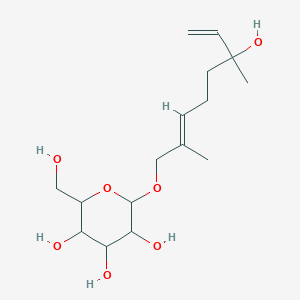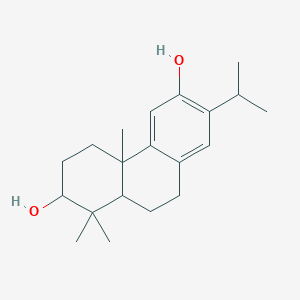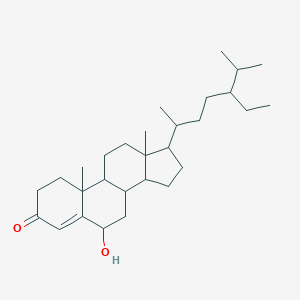
Diosbulbin B
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Diosbulbin B involves metabolic activation, which is required for DB-induced liver injury . Protein covalent binding of an electrophilic reactive intermediate of DB is considered to be one of the key mechanisms of cytotoxicity . Cysteine (Cys) and lysine (Lys) residues were found to react with the reactive intermediate to form three types of protein modification, including Cys adduction, Schiff’s base, and Cys/Lys crosslink .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C19H20O6 . The molecular weight of this compound is 344.36 . The chemical name of this compound is (2R,6S,6aS,7R,10R,11aR,11bS)-2-(furan-3-yl)-11b-methylhexahydro-1H-3a,6:7,10-dimethanofuro[2,3-c]oxepino[4,5-e]oxepine-4,8(2H,6H)-dione .Chemical Reactions Analysis
This compound undergoes a series of chemical reactions in the body. It is metabolically activated to form a reactive intermediate that binds covalently to proteins . This protein covalent binding is considered to be one of the key mechanisms of DB’s cytotoxicity . The levels of hepatic protein adductions were found to be proportional to the severity of hepatotoxicity of DB .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a solubility of ≥16.1 mg/mL in DMSO . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
- Chemische Identität der Wechselwirkung: Eine brombasierte Analysemethode ergab, dass das reaktive Zwischenprodukt von DIOB mit Cystein (Cys) und Lysin (Lys) -Resten in Proteinen interagiert. Diese Wechselwirkung führt zu drei Arten von Proteinmodifikationen: Cys-Adduktion, Schiff'sche Basenbildung und Cys/Lys-Vernetzung. Die Schwere der Hepatotoxizität korreliert mit der hepatischen Proteinadduktion .
- Traditionelle Anwendungen: DB wurde zusammen mit seinen Heilmitteln in China zur Behandlung von Karbunkeln, Lungenabszessen, Brustklumpen und Schilddrüsenerkrankungen eingesetzt .
Krebsforschung
Obwohl begrenzt, deuten einige Studien auf die Auswirkungen von DIOB auf Krebs hin:
- Cisplatin-Empfindlichkeit: Neue Erkenntnisse deuten darauf hin, dass DIOB die Cisplatin (DDP) -Empfindlichkeit bei Magenkrebs verbessern kann. Weitere Forschung ist erforderlich, um die molekularen Mechanismen zu klären .
Wirkmechanismus
Target of Action
Diosbulbin B (DSB) is a major component of Dioscorea bulbifera L., a common herbal medicine . It has been found to interact with several targets, including the PD-L1/NLRP3 signaling pathway and the oncogene Yin Yang 1 (YY1) . These targets play crucial roles in cell cycle regulation, apoptosis, and pyroptotic cell death .
Mode of Action
DSB interacts with its targets in a complex manner. It has been reported that low-dose DSB can downregulate PD-L1 to activate the NLRP3-mediated pyroptotic cell death pathway . Additionally, DSB can directly interact with YY1 and inhibit its expression . The reduction in YY1 results in the triggering of the tumor suppressor P53, which induces cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) cells .
Biochemical Pathways
DSB affects several biochemical pathways. It has been found to inhibit fatty acid β-oxidation, partial glycolysis, and the TCA cycle . Dsb treatment can also compensate for the low adenosine triphosphate (atp) supply levels by improving the efficiency of the last step of the glycolysis reaction and by increasing the rate of anaerobic glycolysis .
Pharmacokinetics
The metabolism and reactive metabolites of DSB in vitro (with human and animal liver microsomes) and in vivo in rats have been investigated . DSB is first catalyzed into reactive metabolites of 2-butene-1,4-dial derivatives dependent on NADPH . The bioactivation enzymes of DSB were identified as CYP3A4/5, 2C9, and 2C19 . CYP3A4 was found to be the primary enzyme .
Result of Action
DSB has been shown to have significant effects on cells. Specifically, it can induce significant G0/G1 phase arrest and apoptosis in A549, PC-9, and H1299 cells . It also notably inhibits the growth of subcutaneous tumors in nude mice . Moreover, DSB can trigger cell pyroptosis in cisplatin-resistant gastric cancer (CR-GC) cells co-treated with cisplatin .
Action Environment
The action of DSB can be influenced by environmental factors. For instance, the gender difference in CYP3A expression in mice and rats contributed to the gender-related liver injury and pharmacokinetics in mice and rats, respectively . Furthermore, the hepatotoxicity of DSB can be prevented by ferulic acid , suggesting that the presence of other compounds can influence the action, efficacy, and stability of DSB.
Safety and Hazards
Diosbulbin B is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling this compound .
Eigenschaften
IUPAC Name |
(1S,3R,5S,6R,8R,11R,12S,13S)-3-(furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-18-6-13(9-2-3-22-8-9)25-19(18)7-14(24-17(19)21)15-11-4-10(5-12(15)18)23-16(11)20/h2-3,8,10-15H,4-7H2,1H3/t10-,11+,12+,13+,14-,15+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEANLIISUSNNDX-YHPVUIEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(OC13CC(C4C2CC5CC4C(=O)O5)OC3=O)C6=COC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H](O[C@@]13C[C@@H]([C@H]4[C@H]2C[C@@H]5C[C@H]4C(=O)O5)OC3=O)C6=COC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



